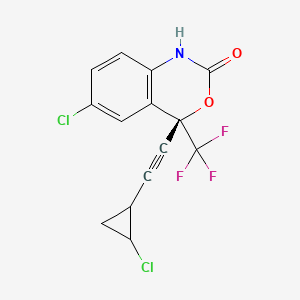
Protionamide-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Protionamide-d5 is a deuterium-labeled derivative of protionamide, a thioamide compound used primarily in the treatment of multi-drug resistant tuberculosis and leprosy . The deuterium labeling is often used in scientific research to study the pharmacokinetics and metabolic profiles of the compound .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Protionamide-d5 can be synthesized through the deuteration of protionamide. The process involves the incorporation of deuterium atoms into the protionamide molecule. This is typically achieved by using deuterated reagents or solvents during the synthesis .
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes. These processes are optimized to ensure high yield and purity of the final product. The use of deuterated solvents and catalysts is common in these methods .
Analyse Chemischer Reaktionen
Types of Reactions
Protionamide-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the thioamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thioamides.
Wissenschaftliche Forschungsanwendungen
Protionamide-d5 is widely used in scientific research for various applications:
Chemistry: Used as a tracer in studies involving the synthesis and reactivity of thioamides.
Biology: Employed in metabolic studies to understand the biotransformation of protionamide.
Medicine: Used in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion of protionamide.
Wirkmechanismus
Protionamide-d5 exerts its effects by inhibiting the enzyme enoyl-[acyl-carrier-protein] reductase (NADH) in Mycobacterium tuberculosis. This inhibition disrupts the synthesis of mycolic acids, essential components of the bacterial cell wall, leading to the death of the bacteria . The deuterium labeling does not alter the mechanism of action but allows for detailed pharmacokinetic studies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethionamide: Another thioamide used in the treatment of tuberculosis.
Isoniazid: A first-line antitubercular drug with a similar mechanism of action.
Thioacetazone: Used in combination with other antitubercular drugs.
Uniqueness
Protionamide-d5 is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The deuterium atoms can alter the metabolic pathways, leading to a better understanding of the drug’s behavior in the body .
Eigenschaften
CAS-Nummer |
1330261-26-1 |
|---|---|
Molekularformel |
C₉H₇D₅N₂S |
Molekulargewicht |
185.3 |
Synonyme |
2-(Propyl-d5)-4-pyridinecarbothioamide; 2-(Propyl-d5)thioisonicotinamide; 2-(Propyl-d5)isonicotinylthioamide; 9778 R. P.-d5; Ektebin-d5; Prothionamide-d5; Protion-d5; Protionamid-d5; Protionizina-d5; RP 9778-d5; TH 1321-d5; Tebeform-d5; Trevintix-d5; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl (2R)-2-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-4,5-diacetyloxy-6-(acetyloxymethyl)-3-(1,3-dioxoisoindol-2-yl)oxan-2-yl]oxy-2-phenylmethoxy-6-(phenylmethoxymethyl)oxan-4-yl]oxypropanoate](/img/structure/B1147095.png)

![3-Benzyl-1-[5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)-beta-D-ribofuranosyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1147097.png)


![6-[5-[[[2-(Methyl-d3-sulfonyl)ethyl]amino]methyl]-2-furanyl]-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4-quinazolinamine](/img/structure/B1147107.png)
![[(1R,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate](/img/structure/B1147108.png)


![2-[(3-CARBOXYPROPOXY)CARBONYL]BENZOATE](/img/structure/B1147113.png)
![2',3'-Di-O-acetyl-5'-deoxy-5-fluoro-N-[(2-methylbutoxy)carbonyl]cytidine](/img/structure/B1147116.png)
